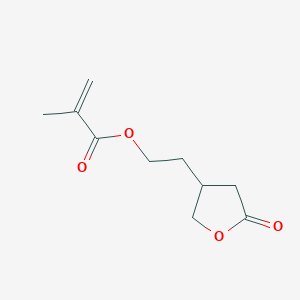
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.216 g/mol . This compound is characterized by the presence of an oxolanone ring and a methylprop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of oxolanone derivatives with methylprop-2-enoic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process . Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The oxolanone ring can be oxidized to form carboxylic acids.
Reduction: Reduction of the oxolanone ring can yield alcohol derivatives.
Substitution: The methylprop-2-enoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The oxolanone ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The methylprop-2-enoate group can undergo polymerization reactions, forming long-chain polymers that have unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoimidazolidin-1-yl) Ethyl 2-Methylprop-2-Enoate: Similar in structure but contains an imidazolidinone ring instead of an oxolanone ring.
(2-Oxo-1,3-dioxolan-4-yl)Methyl ester: Contains a dioxolan ring and is used in similar applications.
Uniqueness
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is unique due to its specific combination of an oxolanone ring and a methylprop-2-enoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
502916-59-8 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(5-oxooxolan-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-7(2)10(12)13-4-3-8-5-9(11)14-6-8/h8H,1,3-6H2,2H3 |
Clé InChI |
PPDQYXOVXZUGGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCC1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
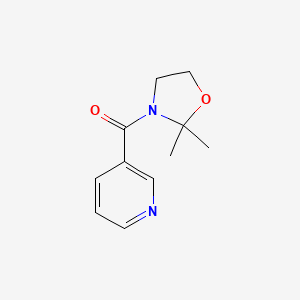
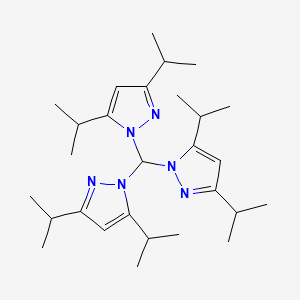
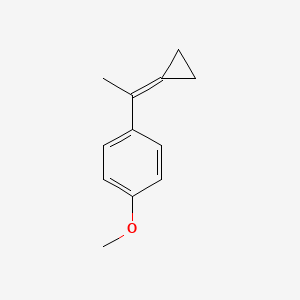
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
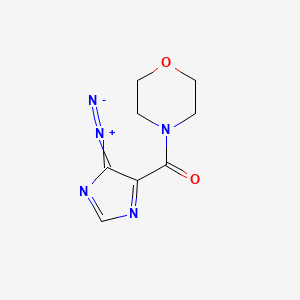
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
